molecular formula C11H16ClN3O B1326662 2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide CAS No. 1218231-06-1

2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide

Cat. No.: B1326662
CAS No.: 1218231-06-1
M. Wt: 241.72 g/mol
InChI Key: ONTYDQNFRRQZJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide typically involves the reaction of 4-chloro-2-methylaniline with butanoic acid hydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

  • Step 1: Preparation of 4-chloro-2-methylaniline

      Reagents: 4-chloro-2-methylphenylamine, hydrochloric acid

      Conditions: Reflux in the presence of a catalyst

  • Step 2: Formation of this compound

      Reagents: 4-chloro-2-methylaniline, butanoic acid hydrazide

      Conditions: Stirring at room temperature, followed by heating under reflux

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: A precursor in the synthesis of 2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide.

    Butanoic acid hydrazide: Another precursor used in the synthesis.

    2-Chloro-4-methylaniline: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-chloro-2-methylanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-3-9(11(16)15-13)14-10-5-4-8(12)6-7(10)2/h4-6,9,14H,3,13H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYDQNFRRQZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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